molecular formula C7H7BF2O3 B1316098 4,5-Difluoro-2-methoxyphenylboronic acid CAS No. 870777-32-5

4,5-Difluoro-2-methoxyphenylboronic acid

Cat. No. B1316098
M. Wt: 187.94 g/mol
InChI Key: ISQCHQGYKNHYGP-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H7BF2O3 . It is used in various chemical reactions and has varying amounts of anhydride .


Synthesis Analysis

The synthesis of 4,5-Difluoro-2-methoxyphenylboronic acid can involve several processes. One such process is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this process originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of 4,5-Difluoro-2-methoxyphenylboronic acid is represented by the formula C7H7BF2O3 . The molecular weight of this compound is 187.94 .


Chemical Reactions Analysis

4,5-Difluoro-2-methoxyphenylboronic acid can participate in various chemical reactions. For instance, it can be used as a reactant for the monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .


Physical And Chemical Properties Analysis

4,5-Difluoro-2-methoxyphenylboronic acid has a melting point of 175-180 °C (lit.) and a predicted boiling point of 313.9±52.0 °C . Its density is predicted to be 1.35±0.1 g/cm3 . The compound is typically stored at a temperature of 2-8°C .

Scientific Research Applications

Fluorescence Quenching Mechanisms

Fluorescence quenching mechanisms of boronic acid derivatives, including compounds similar to 4,5-difluoro-2-methoxyphenylboronic acid, have been studied using steady-state fluorescence measurements. The research found that static quenching mechanisms are active in systems involving these compounds, suggesting their potential use in fluorescence-based applications and studies (Geethanjali, Nagaraja, & Melavanki, 2015).

Supramolecular Assemblies

Boronic acids, including derivatives of 4,5-difluoro-2-methoxyphenylboronic acid, are utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonding between the boronic acid and heteroatoms, showcasing the compound's utility in developing complex molecular structures (Pedireddi & Seethalekshmi, 2004).

Asymmetric Synthesis

The compound has been involved in rhodium-catalyzed asymmetric conjugate additions, demonstrating its value in creating enantioenriched structures of biological interest. This application underlines the compound's significance in synthetic organic chemistry, particularly in synthesizing compounds with high enantiomeric excess (Berhal et al., 2011).

Fluorescent pH Probes

Boronic acid derivatives, akin to 4,5-difluoro-2-methoxyphenylboronic acid, have been used to develop BODIPY-based fluorescent pH probes. These probes show significant fluorescence enhancement in acidic conditions, indicating the compound's potential in pH sensing and monitoring applications (Baruah et al., 2005).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

(4,5-difluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQCHQGYKNHYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584481
Record name (4,5-Difluoro-2-methoxyphenyl)boronic acid
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Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-methoxyphenylboronic acid

CAS RN

870777-32-5
Record name (4,5-Difluoro-2-methoxyphenyl)boronic acid
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Record name (4,5-Difluoro-2-methoxyphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Difluoro-2-methoxyphenylboronic acid
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